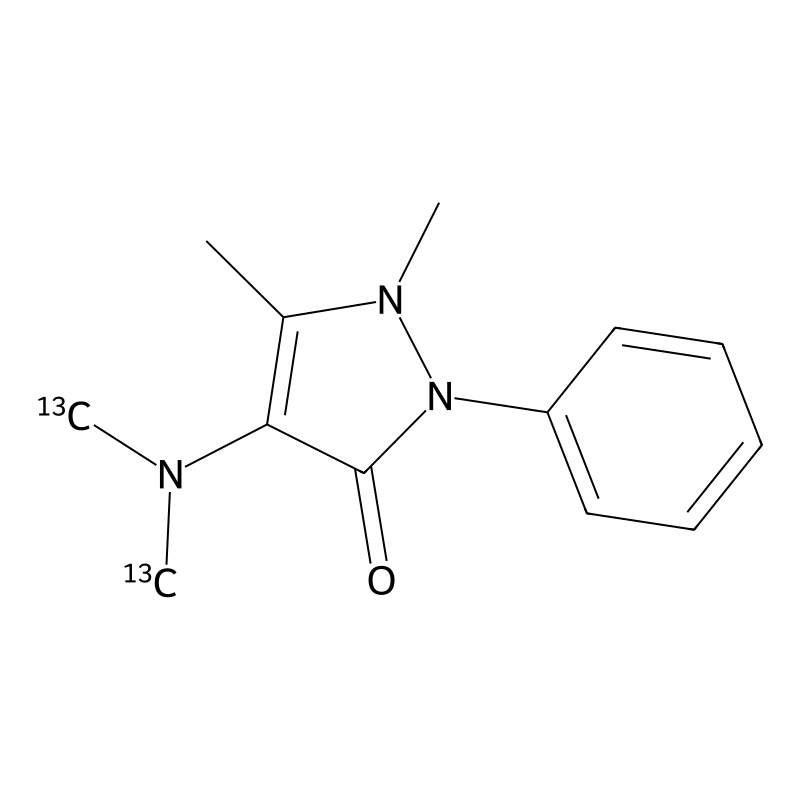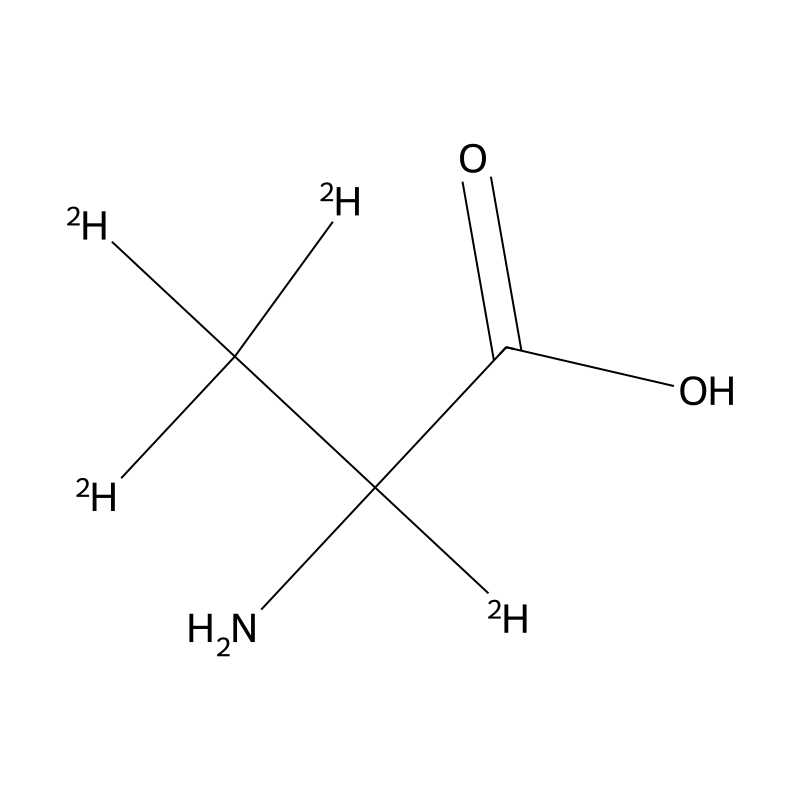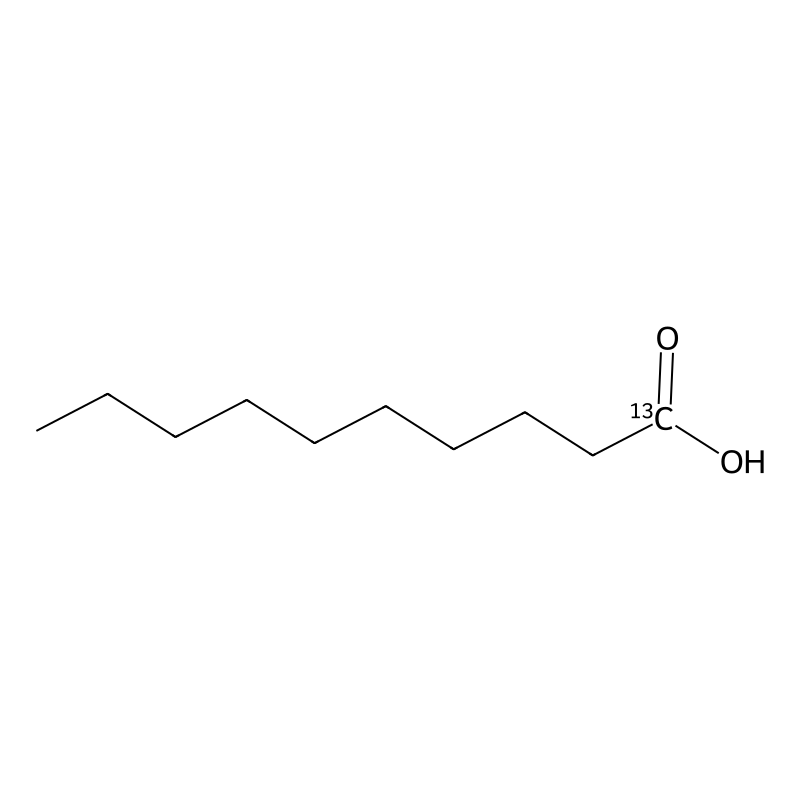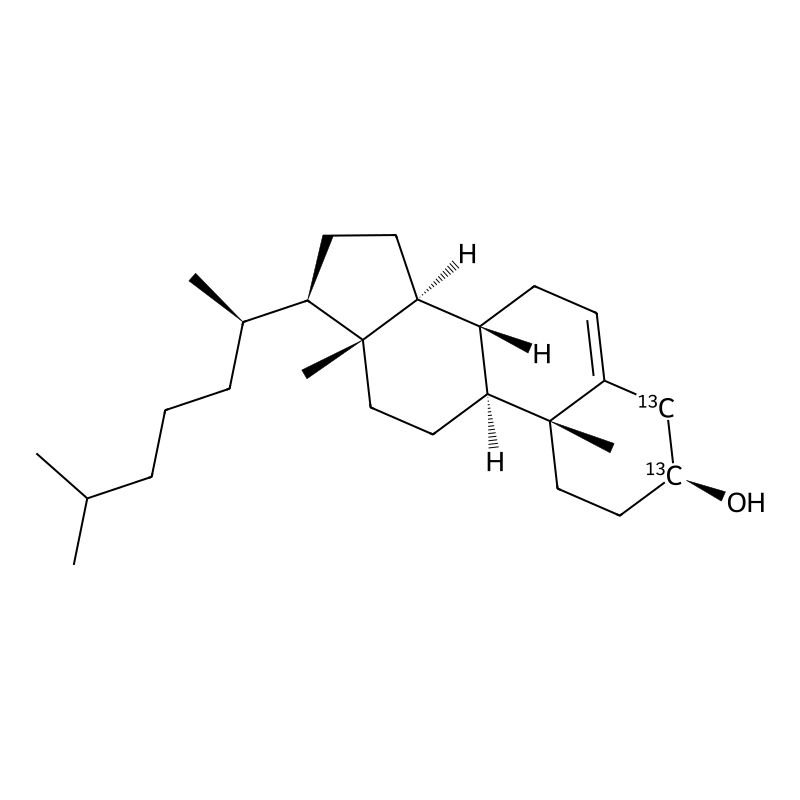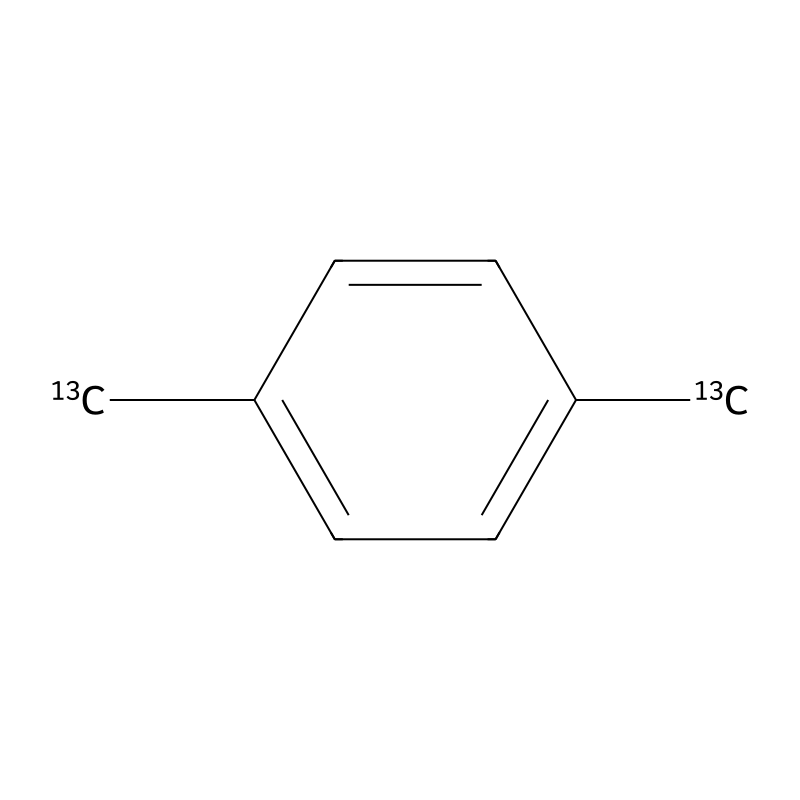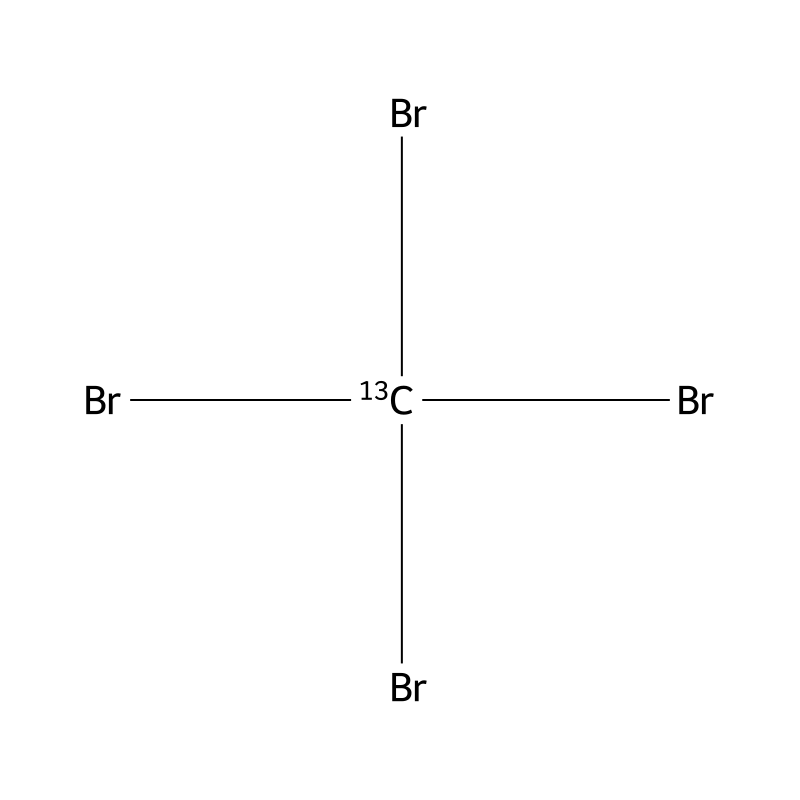Stable Isotope
CAS No.:60433-90-1
Molecular Formula:C13H17N3O
Molecular Weight:233.28 g/mol
Availability:
In Stock
CAS No.:53795-92-9
Molecular Formula:C3H7NO2
Molecular Weight:93.12 g/mol
Availability:
In Stock
CAS No.:84600-66-8
Molecular Formula:C10H20O2
Molecular Weight:173.26 g/mol
Availability:
In Stock
CAS No.:78887-48-6
Molecular Formula:C27H46O
Molecular Weight:388.6 g/mol
Availability:
In Stock
CAS No.:116598-94-8
Molecular Formula:C8H10
Molecular Weight:108.15 g/mol
Availability:
In Stock
CAS No.:72802-79-0
Molecular Formula:CBr4
Molecular Weight:332.62 g/mol
Availability:
In Stock
